2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole
Description
2-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole is a bifunctional benzothiazole derivative featuring two benzothiazole rings connected via a piperazine-carbonyl linker. Characterization would likely employ NMR, LC-MS, and crystallography (using tools like SHELX ), as seen in related compounds .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS2/c20-13-2-4-15-17(10-13)27-19(22-15)24-7-5-23(6-8-24)18(25)12-1-3-14-16(9-12)26-11-21-14/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVWTQOGCOLXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole typically involves multi-step procedures. One common method includes the condensation of 2-aminobenzenethiol with aromatic aldehydes or ketones, followed by cyclization to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and reduce reaction times . Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the benzothiazole and piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
It appears that the search results do not contain information about the applications of "2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro -1,3-benzothiazole". However, some of the search results do provide information on the applications of related compounds, specifically "2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole" and other benzothiazole derivatives.
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole class of molecules. Benzothiazoles are heterocyclic compounds that contain both sulfur and nitrogen atoms.
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole
- Overview This compound is a hybrid molecule with structural features of both benzothiazole and piperazine. This combination is significant because both moieties have known pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
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Chemical Structure and Properties This compound features a benzothiazole core with a piperazine ring linked by a carbonyl group. Methyl substituents at the 4 and 5 positions of the benzothiazole ring enhance its lipophilicity and may influence its interaction with biological targets.
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Scientific Research Applications
- Anti-inflammatory Agent It has demonstrated potential in medicinal chemistry as an anti-inflammatory agent because of its ability to inhibit cyclooxygenase (COX) enzymes. Its mechanism of action involves the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins and thromboxane.
- Anticancer Activity Research indicates that compounds related to benzothiazoles exhibit anticancer activity and have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties Benzothiazole derivatives are also recognized for their antimicrobial properties and may inhibit bacterial growth by interfering with critical metabolic pathways.
- Neuroprotective Effects The piperazine moiety is associated with neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's. Molecular docking studies have demonstrated its potential to bind to acetylcholinesterase, an enzyme implicated in neurodegenerative disorders. The compound acts as a mixed-type inhibitor of acetylcholinesterase, triggers apoptotic pathways in cancer cells, and disrupts bacterial cell wall synthesis or function.
Other Benzothiazole Derivatives
- Anticonvulsant Activity Research has found that 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide had displayed the highest anticonvulsant properties, eliminated the tonic extensor phase, and afforded 100% protection .
- Antimicrobial Activity 2-(piperazin-1-yl)benzothiazole has demonstrated antimicrobial activity.
- Anticancer Properties 4-(benzo[d]thiazol-2-yl)piperazine has demonstrated anticancer properties.
- Treatment for human African trypanosomiasis Urea Derivatives of 2-Aryl-benzothiazol-5-amines represents a new lead for the development of a treatment .
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . Molecular docking studies have shown that it can interact with various proteins, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s design integrates two pharmacophores: a 6-fluorobenzothiazole and a benzothiazole-piperazine-carbonyl moiety. Key comparisons include:
- Compound 3 (): 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid lacks the fluorine atom and features a Boc-protected piperazine.
- Title Compound () : 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde shares the 6-fluoro substitution but replaces the piperazine-carbonyl group with a pyrazole-carbaldehyde. This substitution eliminates the piperazine’s flexibility, reducing interactions with polar targets (e.g., enzymes with hydrophobic pockets) .
Table 1: Structural and Physical Property Comparison
*Molecular formulas inferred from synthesis pathways.
Crystallographic and Stability Insights
The crystal structure of ’s compound reveals weak π–π interactions (centroid distance: 3.7069 Å) and C–H···π stabilization, which enhance thermal stability . By contrast, piperazine-containing analogs () rely on hydrogen bonding, as seen in their higher melting points (e.g., 258°C for Compound 3) . The target compound’s stability may depend on a balance of these interactions.
Biological Activity
The compound 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole is a hybrid molecule that integrates the structural features of benzothiazole and piperazine. Benzothiazoles are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its pharmacological potential through various studies and data.
Structural Characteristics
The compound features:
- Benzothiazole moiety : Known for its biological activities.
- Piperazine ring : Enhances pharmacological profiles.
- Fluoro substituent : Influences electronic properties and biological activity.
- Carbonyl group : Critical for interactions with biological targets.
Anticancer Activity
Studies have shown that compounds similar to 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values lower than doxorubicin against various cancer cell lines, indicating potent cytotoxic effects . The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring can significantly enhance cytotoxicity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(piperazin-1-yl)benzothiazole | Simple benzothiazole-piperazine | Anticancer activity |
| 4-(benzo[d]thiazol-2-yl)piperazine | Benzothiazole derivative | Anticancer properties |
Neuroprotective Effects
The compound's potential neuroprotective effects have been linked to its ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in the brain, thereby enhancing cognitive function.
Antimicrobial Activity
Research indicates that benzothiazole derivatives possess antimicrobial properties. The compound's structure allows it to interact with microbial targets effectively. In vitro studies have shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent .
The primary mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Particularly targeting cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation pathways .
- Interaction with Biological Targets : The carbonyl and fluorine groups enhance binding affinity to specific receptors or enzymes involved in disease processes.
Study on Anticancer Properties
A recent study evaluated the efficacy of related benzothiazole derivatives against human cancer cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity compared to standard treatments like doxorubicin. The study highlighted the relevance of SAR in designing more effective anticancer agents .
Neuroprotective Study
Another investigation focused on the neuroprotective effects of benzothiazole derivatives in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage by reducing oxidative stress markers and enhancing neuronal survival rates .
Q & A
Q. What synthetic methodologies are most effective for preparing 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole?
The compound is typically synthesized via nucleophilic substitution between halogenated benzothiazole precursors and piperazine derivatives. A validated route involves reacting 3-chloro-1,2-benzisothiazole with piperazine in ethanol at 80°C for 36 hours, yielding 85% . Microwave-assisted synthesis (130°C, 45 minutes) can enhance efficiency for structurally related benzothiazole-imidazole hybrids .
Q. How is the compound’s molecular structure confirmed post-synthesis?
Single-crystal X-ray diffraction (XRD) is critical for structural validation. Studies on analogous benzothiazole derivatives reveal planar benzothiazole rings with dihedral angles <5° between fused aromatic systems, confirming minimal steric distortion . Intermolecular stabilization via C–H···π interactions and π–π stacking (centroid distances ≈3.7 Å) further validates packing stability .
Q. What spectroscopic techniques are essential for characterizing intermediates and final products?
- ¹H/¹³C NMR : Assign fluorine-coupled splitting (e.g., 6-fluoro: δ 163.2 ppm, J = 245 Hz) and piperazinyl proton environments .
- HRMS : Confirm molecular ions (e.g., [M+H]⁺ m/z 219.31) with <3 ppm error .
- IR : Identify carbonyl stretches (C=O at 1680 cm⁻¹) from the benzothiazole-6-carbonyl moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in piperazinyl-benzothiazole coupling?
Key parameters include:
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy)?
Dual validation is recommended:
- Experimental : Standardized MIC testing against bacterial/fungal strains (CLSI M07-A10 protocol) .
- Computational : Molecular docking (AutoDock Vina) identifies binding affinities to targets like HIV-1 protease (ΔG ≈-9.2 kcal/mol) . Discrepancies may arise from assay-specific conditions (e.g., pH, cell lines) or substituent effects on bioavailability.
Q. How do computational models predict the compound’s interaction with biological targets?
- Molecular docking : Glide (Schrödinger Suite) maps binding poses, showing the 6-fluoro group hydrogen-bonding with Thr80 of HIV-1 protease (distance: 2.1 Å) .
- MD simulations : 100-ns simulations assess complex stability via RMSD (<2 Å) and binding free energy (MM-PBSA) .
Methodological Notes
- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., enzymatic inhibition + cellular cytotoxicity) .
- Crystallography : Use SHELXTL for refining XRD data to resolve ambiguities in bond angles/planarity .
- Synthetic Reproducibility : Document solvent purity (±0.5% H₂O) and inert atmosphere (N₂/Ar) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
